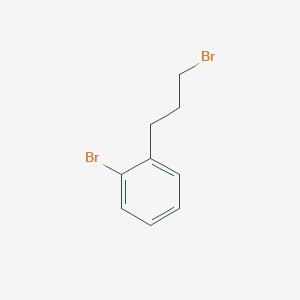

1-Bromo-2-(3-bromopropyl)benzene

Description

Significance and Context of Dibrominated Aromatic Compounds

Dibrominated aromatic compounds are a crucial class of intermediates in organic synthesis. japsr.in The presence of two bromine atoms offers multiple reaction sites, allowing for sequential and diverse chemical transformations. japsr.in These compounds serve as foundational building blocks for a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. japsr.injalsnet.com

The bromine atoms can be strategically functionalized through various reactions, such as nucleophilic substitution and cross-coupling reactions, to introduce new chemical groups and build intricate molecular frameworks. cymitquimica.com The selective bromination of aromatic compounds is a key area of investigation, as the position of the bromine atoms significantly influences the reactivity and properties of the resulting molecules. japsr.in However, direct bromination of aromatic compounds can sometimes lead to a mixture of products, making selective synthesis a challenge. japsr.in

Research Landscape of Benzene (B151609) Derivatives with Halogenated Alkyl Chains

Benzene derivatives featuring halogenated alkyl chains are a cornerstone of modern organic chemistry. google.com The halogen atom on the alkyl chain provides a reactive handle for a variety of chemical modifications. Research in this area often focuses on the reactivity of the carbon-halogen bond, which is susceptible to nucleophilic attack. This reactivity allows for the introduction of a wide array of functional groups, making these compounds versatile precursors for the synthesis of cyclic compounds through intramolecular reactions.

The position of the halogen on the alkyl chain and its proximity to the aromatic ring can influence the reaction pathways. acs.org For instance, benzylic halogenation, where the halogen is attached to the carbon atom directly bonded to the benzene ring, is a common and well-studied reaction. jove.com The stability of the resulting benzylic radical makes this position particularly reactive. libretexts.org In the case of 1-Bromo-2-(3-bromopropyl)benzene, the bromine on the propyl chain is not in the benzylic position, which influences its reactivity profile.

Scope and Objectives of Academic Inquiry on this compound

Academic research on this compound primarily explores its utility as a building block in the synthesis of novel and complex molecules. A significant area of investigation involves its use in palladium-catalyzed reactions. researchgate.netconsensus.app These reactions leverage the reactivity of the carbon-bromine bonds to form new carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate polycyclic systems. researchgate.netconsensus.app

For example, studies have demonstrated its application in domino reactions to generate complex heterocyclic structures. consensus.app The compound's dual reactivity, stemming from both the aryl and alkyl bromide moieties, allows for sequential or one-pot multi-step transformations, leading to the efficient synthesis of target molecules. researchgate.net The objective of such research is often to develop new synthetic methodologies and to access novel chemical scaffolds with potential applications in medicinal chemistry and materials science. researchgate.net

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1075-28-1 | guidechem.comcymitquimica.comchemsrc.com |

| Molecular Formula | C9H10Br2 | guidechem.comchemsrc.com |

| Molecular Weight | ~277.98 g/mol | guidechem.comchemsrc.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Odor | Distinctive aromatic odor | cymitquimica.com |

| Solubility | Insoluble in water, soluble in organic solvents | cymitquimica.com |

| Boiling Point | 277.1 ± 15.0 °C at 760 mmHg | chemsrc.com |

| Density | 1.7 ± 0.1 g/cm³ | chemsrc.com |

Properties

IUPAC Name |

1-bromo-2-(3-bromopropyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOAZJPZJOSGBBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1 Bromo 2 3 Bromopropyl Benzene

Nucleophilic Substitution Reactions at Aromatic and Aliphatic Bromine Centers

The presence of both an aryl and an alkyl bromide within the same molecule allows for comparative studies of their reactivity towards nucleophiles. The carbon-bromine bond at the propyl chain is susceptible to nucleophilic attack, a common reaction for alkyl halides. cymitquimica.comevitachem.com In contrast, the bromine atom attached to the benzene (B151609) ring is generally less reactive towards nucleophilic substitution. chemguide.co.uk

Comparative Reactivity Studies of Bromine vs. Other Halogens

In nucleophilic substitution reactions, the nature of the halogen atom significantly influences the reaction rate. Generally, for alkyl halides, the reactivity order is I > Br > Cl > F. This trend is attributed to the bond strength between the carbon and the halogen atom, with the C-I bond being the weakest and most easily broken. While iodo-analogs like (3-iodopropyl)benzene are more reactive, the bromo-derivative often provides a good balance between reactivity and stability for many synthetic applications.

Aryl halides, on the other hand, are considerably less reactive in nucleophilic substitution reactions compared to their alkyl counterparts. quora.comvaia.comvaia.comquora.com This reduced reactivity is due to several factors. The C-X (halogen) bond in an aryl halide has a partial double bond character due to resonance with the benzene ring, making it stronger and shorter. quora.comquora.com Additionally, the sp² hybridized carbon of the benzene ring is more electronegative than an sp³ hybridized carbon of an alkyl chain, which also contributes to a stronger C-X bond. quora.com

Influence of Steric and Electronic Effects on Substitution Pathways

The substitution pathways for 1-bromo-2-(3-bromopropyl)benzene are influenced by both steric and electronic factors. For the aliphatic bromine, nucleophilic substitution can proceed via either an SN1 or SN2 mechanism. The primary nature of the carbon bearing the bromine favors the SN2 pathway, which involves a backside attack by the nucleophile. plutusias.com Steric hindrance around the reaction center can slow down SN2 reactions. plutusias.com

For the aromatic bromine, nucleophilic aromatic substitution (SNAr) is generally difficult and requires harsh reaction conditions or the presence of activating groups (electron-withdrawing groups) on the benzene ring. chemguide.co.ukmsu.edu The presence of the 3-bromopropyl group at the ortho position can exert steric hindrance, potentially influencing the approach of a nucleophile to the aromatic C-Br bond. msu.edumasterorganicchemistry.comlibretexts.org Electronically, the bromo group itself is deactivating towards electrophilic aromatic substitution, but it is an ortho, para-director. msu.edu The interplay of these electronic and steric effects dictates the regioselectivity and rate of substitution reactions. masterorganicchemistry.comlibretexts.org

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound can serve as a substrate in these transformations. The differential reactivity of the aryl and alkyl C-Br bonds can be exploited to achieve selective couplings.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used in organic synthesis. In the context of this compound, the aryl bromide is more reactive towards the oxidative addition step with a palladium(0) catalyst, which is the initial step in many cross-coupling catalytic cycles. This allows for selective functionalization at the aromatic position. For instance, palladium-catalyzed borylation of the alkyl bromide portion has been demonstrated, highlighting the possibility of selectively reacting the C(sp³)-Br bond under specific conditions. nih.gov The choice of ligands, bases, and reaction conditions can be tuned to favor the coupling at either the aromatic or the aliphatic position. nih.govresearchgate.net In some cases, intramolecular cyclization can occur, where the palladium catalyst facilitates the formation of a new ring by coupling the two reactive centers within the same molecule. researchgate.netresearchgate.net

Nickel-Catalyzed Reductive Coupling Mechanisms

Nickel-catalyzed reductive coupling has emerged as a valuable method for forming C(sp²)–C(sp³) bonds from aryl and alkyl halides. organic-chemistry.orgnih.govorganic-chemistry.org These reactions often employ a stoichiometric reductant, such as manganese or zinc, and can tolerate a wide range of functional groups. organic-chemistry.orgwisc.edu The mechanism typically involves the oxidative addition of the aryl halide to a low-valent nickel species, followed by a reaction with the alkyl halide. A key advantage of some nickel-catalyzed systems is the ability to couple unactivated alkyl halides. nih.govthieme-connect.com Mechanistic studies suggest the involvement of Ni(I) and Ni(III) intermediates in some cases. thieme-connect.com The use of specific ligands can be crucial for achieving high yields and selectivity, and sometimes a synergistic effect is observed with a mixture of ligands. organic-chemistry.org

Homocoupling and Cross-Coupling Applications

The presence of two bromine atoms in this compound opens up possibilities for both homocoupling and cross-coupling reactions. Homocoupling, the reaction of two molecules of the same halide to form a symmetrical product, can be a side reaction in cross-coupling processes but can also be a desired transformation under specific conditions. researchgate.netrsc.org Nickel-catalyzed electrochemical methods have been studied for the homocoupling of aryl halides. rsc.org

In cross-coupling applications, the differential reactivity of the two C-Br bonds can be exploited for sequential functionalization. For example, a palladium-catalyzed reaction could be used to selectively couple a group to the aromatic ring, followed by a nickel-catalyzed coupling at the alkyl position. This stepwise approach allows for the synthesis of complex molecules with diverse functionalities. The chemoselective monocoupling of dihaloarenes is a known strategy in organic synthesis. organic-chemistry.org

Intramolecular Cyclization and Ring-Forming Reactions

The bifunctional nature of this compound, possessing both an aryl halide and an alkyl halide moiety, makes it a versatile substrate for a variety of intramolecular cyclization reactions. These reactions are crucial for the synthesis of fused ring systems and heterocyclic frameworks.

Intramolecular O-Alkylation and Ether Formation

Intramolecular O-alkylation represents a direct pathway to forming oxygen-containing heterocyclic rings, such as chromanes. For this reaction to occur with this compound, a hydroxyl group must be present on the benzene ring, typically ortho to the bromopropyl side chain. In a hypothetical scenario where the starting material is 2-(3-bromopropyl)phenol (B7856525) (with the bromine on the propyl chain), the reaction would proceed via a Williamson ether synthesis mechanism.

In the presence of a base, the phenolic hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion. This phenoxide can then attack the electrophilic carbon atom of the bromopropyl chain, displacing the bromide leaving group and forming a new carbon-oxygen bond. This process results in the formation of a six-membered ether ring fused to the benzene ring.

Table 1: Hypothetical Intramolecular O-Alkylation

| Reactant | Reagent | Product | Reaction Type |

|---|

While direct studies on this compound itself for this specific reaction are not prevalent, the principles are well-established in organic synthesis. For instance, the N-alkylation of 2-pyridones with dibromoalkanes has been shown to sometimes yield O-alkylated isomers as minor byproducts, demonstrating the competitive nature of O- vs. N-alkylation. scielo.org.mx Similarly, high-yield O-alkylation of bromo-2-pyridones has been achieved using silver carbonate, which facilitates the selective formation of ether linkages. clockss.org

Radical Cyclization Pathways

Radical cyclizations offer a powerful method for forming C-C bonds and constructing cyclic systems, often with high regioselectivity. researchgate.net For this compound, radical reactions can be initiated at either the aryl or the alkyl bromide.

A common approach involves the generation of an aryl radical from the C(sp²)–Br bond on the benzene ring using a radical initiator system, such as tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) or tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH). beilstein-journals.org This highly reactive aryl radical can then undergo an intramolecular addition to the propyl side chain. According to Baldwin's rules, a 6-exo-trig cyclization would be favored, leading to the formation of a six-membered ring, specifically a tetralin skeleton.

Alternatively, a radical can be generated on the propyl chain at the carbon bearing the bromine. This primary radical could then, in principle, attack the aromatic ring. This pathway is generally less common for forming simple fused rings compared to aryl radical cyclization.

Recent advancements have explored iron-catalyzed cascade radical cyclizations, which provide an environmentally benign alternative to traditional tin-based methods for synthesizing complex heterocycles. researchgate.net The versatility of radical cyclization is demonstrated by its application in synthesizing a wide array of polyheterocycles containing pyrrole (B145914) and pyridine (B92270) rings from o-bromophenyl precursors. beilstein-journals.org

Table 2: Potential Radical Cyclization Products

| Radical Precursor | Initiator System | Primary Cyclization Product | Ring Formation Type |

|---|---|---|---|

| Aryl radical | (TMS)₃SiH / AIBN | Tetralin derivative | 6-exo-trig |

Cascade Reactions and Heterocycle Formation

Cascade reactions, where a single synthetic operation generates multiple bond formations in sequence, are highly efficient for building molecular complexity. This compound and its analogues are excellent substrates for such transformations, particularly in the synthesis of heterocycles. researchgate.net

Palladium-catalyzed cascade reactions have been developed for substrates structurally similar to this compound. For example, 1-(3-arylprop-2-ynyloxy)-2-bromo benzene derivatives undergo palladium-catalyzed carbopalladation followed by coupling with organoboron compounds to produce highly functionalized alkenes and heterocycles. nih.gov A similar strategy could be envisioned where this compound is first coupled with a suitable partner, followed by an intramolecular Pd-catalyzed cyclization to form fused heterocyclic systems. For example, coupling with an amine followed by an intramolecular Buchwald-Hartwig amination could yield a tetrahydroquinoline ring system.

Benzyne-mediated cascade reactions also provide a versatile route to nitrogen-containing heterocycles fused to a benzene ring. nih.gov This protocol involves the in-situ generation of a benzyne (B1209423) intermediate, which then undergoes cyclization with a tethered nucleophile, followed by trapping with an electrophile. This method has been successfully applied to the synthesis of indolines and related alkaloids. nih.gov

Elimination Reaction Pathways (E2 Mechanism)

The alkyl halide moiety of this compound is susceptible to elimination reactions, primarily through the bimolecular (E2) mechanism, especially in the presence of a strong, non-nucleophilic base. The E2 mechanism is a concerted, single-step process where a base removes a proton from a β-carbon while the leaving group (bromide) departs simultaneously, forming a double bond. pressbooks.publibretexts.org

For this compound, the relevant part of the molecule is the 3-bromopropyl chain. The carbon attached to the bromine is the α-carbon, and the adjacent carbon in the chain is the β-carbon, which holds the protons that can be abstracted.

Reaction Mechanism:

A strong base (e.g., ethoxide, tert-butoxide) abstracts a proton from the β-carbon.

Simultaneously, the electrons from the C-H bond shift to form a π bond between the α- and β-carbons.

The C-Br bond breaks, and the bromide ion departs as the leaving group.

The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. libretexts.org The reaction is favored by strong bases and polar aprotic solvents. amazonaws.com Given that the substrate has a primary alkyl halide, it can also undergo Sₙ2 substitution, and the choice of base and reaction conditions is critical to favor elimination. Bulky, sterically hindered bases (like potassium tert-butoxide) are often used to promote E2 elimination over Sₙ2 substitution. khanacademy.org

Table 3: E2 Elimination of this compound

| Substrate | Base | Solvent | Major Product |

|---|

The stereochemistry of the E2 reaction requires an anti-periplanar arrangement of the abstracted proton and the leaving group, which dictates the geometry of the resulting alkene. pressbooks.pubamazonaws.com

Oxidation and Reduction Chemistry of the Compound and its Moieties

The different functional groups within this compound allow for selective oxidation and reduction reactions. smolecule.com

Oxidation: The alkyl side chain is the primary site for oxidation. The methylene (B1212753) group attached to the benzene ring (the benzylic position) is particularly susceptible to oxidation. Under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), the entire propyl chain can be cleaved and oxidized to a carboxylic acid group, yielding 2-bromobenzoic acid. For this to occur, there must be at least one benzylic hydrogen. ambeed.com Milder oxidation could potentially convert the benzylic CH₂ group to a carbonyl, forming a ketone, although this often requires specific reagents to stop the reaction at that stage. The C-Br bonds are generally stable to oxidation.

Reduction: Reduction reactions can target either the C-Br bonds or the aromatic ring.

Reduction of C-Br Bonds: Both the aryl and alkyl C-Br bonds can be reduced to C-H bonds. This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or using metal hydrides like lithium aluminum hydride (LiAlH₄). Radical dehalogenation using tributyltin hydride is also an effective method. Selective reduction can be challenging but may be possible based on the differing reactivity of aryl and alkyl halides.

Reduction of the Aromatic Ring: The benzene ring can be reduced to a cyclohexane (B81311) ring under more forcing conditions, such as high-pressure hydrogenation using a rhodium or ruthenium catalyst (e.g., Birch reduction). This would convert the aromatic core into an aliphatic ring.

A related compound, 1-bromo-3-(2-bromopropyl)benzene, can be reduced to yield aliphatic hydrocarbons under certain conditions. evitachem.com

Table 4: Summary of Potential Oxidation and Reduction Reactions

| Reaction Type | Reagents | Moiety Affected | Product |

|---|---|---|---|

| Strong Oxidation | KMnO₄, heat | Propyl chain | 2-Bromobenzoic acid |

| Reduction (Dehalogenation) | LiAlH₄ or Bu₃SnH | Aryl and Alkyl C-Br | Phenylpropane |

Advanced Applications in Complex Molecule and Materials Synthesis

Role as a Key Synthetic Intermediate for Heterocyclic Compounds

The unique substitution pattern of 1-Bromo-2-(3-bromopropyl)benzene makes it an ideal precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization strategies. The ortho-disposed reactive sites can be elaborated to form rings, leading to scaffolds of significant interest in medicinal chemistry.

Research has identified this compound as a crucial reagent in the synthesis of complex indole-fused heterocycles. researchgate.net Specifically, it has been employed in the creation of novel inhibitors targeting the polymerase enzyme (NS5B) of the Hepatitis C virus (HCV). researchgate.netresearchgate.net In these synthetic routes, the alkyl bromide portion of the molecule is first used to alkylate a suitable indole (B1671886) precursor. The subsequent intramolecular cyclization, often facilitated by a palladium catalyst, utilizes the aryl bromide to form the new fused ring system. researchgate.net

A key step in one such synthesis involves the alkylation of an indole derivative, followed by a palladium-catalyzed intramolecular C-C bond formation. researchgate.net This strategy efficiently constructs a diazepino[1,7-a]indole core, a privileged scaffold in drug discovery.

Table 1: Reaction Conditions for Indole-Fused Heterocycle Synthesis

| Step | Reagents and Conditions | Purpose | Source |

|---|---|---|---|

| Alkylation | Indole derivative, this compound, NaH, THF, rt | Attachment of the bromopropylphenyl moiety to the indole nitrogen. | researchgate.net |

| Cyclization | Pd(Ph₃P)₄, KOAc, DMA, 150 °C, microwave, 30 min | Intramolecular Heck-type reaction to form the fused ring system. | researchgate.net |

This interactive table summarizes the conditions for a multi-step synthesis involving this compound.

While direct synthesis of imidazole (B134444) derivatives using this compound is not extensively documented in the provided search results, the reactivity of its constituent parts is well-established in forming such heterocycles. For instance, the bromopropyl chain is a classic alkylating agent for the imidazole ring. The synthesis of 1-(3-Bromopropyl)-1H-imidazole is achieved by reacting imidazole with 1,3-dibromopropane, demonstrating the utility of the bromopropyl group for N-alkylation. imp.kiev.ua

Furthermore, related structures like (3-bromo-propyl)-benzene are used to alkylate benzimidazole (B57391) precursors to create complex derivatives. nih.gov In a synthesis of potential anticancer agents, (3-bromo-propyl)-benzene was reacted with a 2-phenyl-1H-benzo[d]imidazole intermediate in the presence of potassium carbonate to yield the N-alkylated product. nih.gov This suggests that this compound could be similarly used to produce N-alkylated imidazoles and benzimidazoles, with the added benefit of the aryl bromide at the 2-position remaining available for subsequent cross-coupling reactions to introduce further diversity.

Precursor in Pharmaceutical and Agrochemical Synthesis

This compound and its isomers are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.comsmolecule.com The compound's structure serves as a scaffold for building more complex molecules with potential biological activity.

As detailed previously, a significant application lies in its use as a precursor for indolo-fused heterocyclic compounds investigated as allosteric inhibitors of the Hepatitis C virus NS5B polymerase. researchgate.net The ability to construct these complex, biologically relevant scaffolds highlights the compound's importance in medicinal chemistry research. The general class of brominated aromatic compounds is frequently explored for developing bioactive molecules. For example, the related compound 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene is a key intermediate in the synthesis of Cinacalcet Hydrochloride, a drug used to treat secondary hyperparathyroidism. pharmaffiliates.com This underscores the utility of the (3-bromopropyl)benzene (B42933) framework in constructing active pharmaceutical ingredients.

Applications in Functional Materials Research

The dual reactivity of this compound makes it a candidate for the synthesis of specialty chemicals and functional materials, such as polymers and resins. The presence of two distinct bromine atoms allows for participation in various polymerization and cross-coupling reactions.

While specific applications for the ortho isomer are emerging, the utility of this structural class is evident from studies on its isomers. The related compound 1-Bromo-4-(3-bromopropyl)benzene is employed in the development of advanced materials, including liquid crystals. The rigid benzene (B151609) core combined with the flexible alkyl chain is a common design motif for liquid crystalline materials. Additionally, isomers are used as reagents in polymer chemistry and in the production of dyes, where the molecular structure can influence color properties. smolecule.com The aryl bromide can undergo reactions like Suzuki or Sonogashira couplings to build extended π-conjugated systems, while the alkyl bromide allows for grafting onto polymer backbones, suggesting potential use in creating materials with tailored electronic or optical properties.

Functionalization of Surfaces and Polymeric Systems

The chemical properties of this compound make it suitable for the functionalization of surfaces and the modification of polymers. The alkyl bromide moiety is susceptible to nucleophilic substitution, providing a straightforward method for covalently attaching the molecule to surfaces functionalized with nucleophilic groups (e.g., amines or thiols). This grafting process would result in a surface decorated with bromophenyl groups.

These surface-bound aryl bromide units can then serve as reactive sites for further modifications, most notably through palladium-catalyzed cross-coupling reactions. This two-step functionalization strategy allows for the precise engineering of surface properties. Similarly, in polymer science, this compound can be incorporated into polymer chains. It can be used as a monomer or as a grafting agent to introduce reactive handles along a polymer backbone, which can then be used for cross-linking or for attaching other functional molecules. smolecule.com

Table 2: List of Chemical Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 1075-28-1 |

| Imidazole | 288-32-4 |

| 1,3-dibromopropane | 109-64-8 |

| 1-(3-Bromopropyl)-1H-imidazole | 51168-13-5 |

| (3-bromo-propyl)-benzene | 637-59-2 |

| Potassium carbonate | 584-08-7 |

| 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene | 129254-76-8 |

| Cinacalcet Hydrochloride | 364782-34-3 |

| 1-Bromo-4-(3-bromopropyl)benzene | 90562-10-0 |

| Sodium hydride (NaH) | 7646-69-7 |

| Tetrahydrofuran (THF) | 109-99-9 |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(Ph₃P)₄) | 14221-01-3 |

| Potassium acetate (B1210297) (KOAc) | 127-08-2 |

Spectroscopic and Computational Approaches in Research on 1 Bromo 2 3 Bromopropyl Benzene

Advanced Spectroscopic Characterization Techniques

The structural determination of 1-bromo-2-(3-bromopropyl)benzene is primarily achieved through spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for this purpose, providing detailed information about the hydrogen and carbon framework of the molecule. vwr.com In the ¹H NMR spectrum of the related compound (3-bromopropyl)benzene (B42933), specific chemical shifts and coupling patterns reveal the arrangement of protons. For instance, the protons on the benzene (B151609) ring typically appear as a multiplet in the aromatic region (δ 7.22-7.36 ppm), while the methylene (B1212753) protons of the propyl chain exhibit distinct signals, such as a triplet for the CH2 group adjacent to the bromine atom (δ 3.39 ppm). rsc.org

Mass spectrometry (MS) is another vital technique used to confirm the molecular weight and elemental composition of this compound. The mass spectrum will show a molecular ion peak corresponding to its molecular weight of approximately 278 g/mol , with a characteristic isotopic pattern due to the presence of two bromine atoms. guidechem.comhoffmanchemicals.comsigmaaldrich.com Fragmentation patterns observed in the mass spectrum can provide further structural insights. For example, the cleavage of a bromine atom is a common fragmentation pathway for bromoalkylbenzenes. smolecule.com

Infrared (IR) spectroscopy complements NMR and MS data by identifying the functional groups present in the molecule. The IR spectrum of a similar compound, (3-bromopropyl)benzene, shows characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl chain, as well as C-Br stretching vibrations. nist.gov

Table 1: Spectroscopic Data for Related Compounds

| Spectroscopic Technique | Compound | Key Observations | Reference |

| ¹H NMR | (3-bromopropyl-3-d)benzene | δ 7.36 - 7.26 (m, 2 H), 7.22 (td, J = 6.43, 1.64 Hz, 3 H), 3.39 (tt, J = 6.53, 1.65 Hz, 1 H), 2.79 (t, J = 7.36 Hz, 2 H), 2.17 (q, J = 7.18 Hz, 2 H) | rsc.org |

| ¹³C NMR | (3-bromopropyl-3,3-d2)benzene | δ 140.7, 128.7, 128.6, 126.3, 34.0, 34.0, 32.80 (dt, J = 46.46, 23.30 Hz) | rsc.org |

| Mass Spectrometry | 1-Bromo-4-(1-bromopropyl)benzene | Molecular ion peak at m/z 277-278, base peak corresponds to loss of a bromine atom (m/z 197-198). | smolecule.com |

| IR Spectroscopy | (3-Bromopropyl)benzene | Provides data on functional groups. | nist.gov |

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), have become indispensable tools for investigating the chemical properties of molecules like this compound. researchgate.net These computational methods provide a deeper understanding of reaction mechanisms and electronic characteristics.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are employed to model reaction pathways and determine the structures and energies of transition states. This is particularly useful in understanding reactions such as nucleophilic aromatic substitution, which can proceed through mechanisms like the benzyne (B1209423) intermediate. masterorganicchemistry.com For substituted benzenes, the nature and position of substituents can significantly influence the reaction pathway. masterorganicchemistry.com While specific DFT studies on the reaction mechanisms of this compound are not widely published, the principles are well-established. For instance, in the synthesis of related heterocyclic compounds, DFT can be used to rationalize the observed regioselectivity and stereoselectivity of reactions. tjpr.org The computational modeling of transition states helps in predicting the most favorable reaction conditions and understanding the factors that control reaction outcomes.

Prediction of Reactivity and Electronic Properties

DFT calculations can predict a range of molecular properties that are key to understanding reactivity. These include bond lengths, bond angles, and the distribution of electron density within the molecule. The calculated electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provide insights into the molecule's ability to act as an electron donor or acceptor. tjpr.org For this compound, these calculations can help predict the relative reactivity of the two bromine atoms—one on the aromatic ring and one on the alkyl chain—towards nucleophilic substitution. The electronic effects of the bromopropyl group on the aromatic ring can also be quantified, predicting its influence on electrophilic aromatic substitution reactions.

Table 2: Predicted Electronic Properties from DFT Calculations (Illustrative for a related system)

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Indicates overall polarity of the molecule |

Note: The values in this table are illustrative and would need to be calculated specifically for this compound.

Molecular Modeling and Simulation in Compound Design

Molecular modeling and simulation play a crucial role in the design of new compounds derived from this compound. By simulating the interactions of this molecule with other reagents or biological targets, researchers can design novel synthetic pathways or predict the biological activity of its derivatives. For example, this compound can serve as a scaffold in the synthesis of more complex molecules, and molecular modeling can guide the selection of appropriate reaction partners and conditions to achieve a desired product. researchgate.net In the context of drug discovery, if a derivative of this compound is being considered, molecular docking simulations can predict its binding affinity to a specific protein target. researchgate.net These computational approaches accelerate the research and development process by allowing for the virtual screening of many potential derivatives before committing to laboratory synthesis.

Non-Target Analysis Frameworks for Reaction Product Identification

In complex reaction mixtures involving this compound, identifying all the resulting products can be challenging. Non-target analysis frameworks, which often combine high-resolution mass spectrometry with sophisticated data processing algorithms, are powerful tools for this purpose. These methods can detect and tentatively identify unexpected byproducts or intermediates without the need for authentic reference standards. This is particularly important in understanding reaction mechanisms fully and in ensuring the purity of a desired product. While specific applications of non-target analysis to this compound reactions are not extensively documented in the provided context, the general applicability of this approach is clear for characterizing complex chemical systems.

Environmental Transformation Mechanisms of Brominated Aromatics Mechanistic Research Focus

Photodegradation Mechanisms of Aromatic Bromine Bonds

Photolysis, the degradation of molecules by light, is a primary environmental pathway for the transformation of brominated aromatic compounds. ua.es The process typically involves the cleavage of the carbon-bromine (C-Br) bond, a reaction influenced by the molecule's structure, the surrounding medium, and the characteristics of the light source.

Debromination Pathways and Photolysis Kinetics

The central mechanism in the photodegradation of brominated aromatics is reductive debromination, where a bromine atom is removed and typically replaced by a hydrogen atom. This process often occurs in a stepwise manner, leading to the formation of less-brominated, and sometimes more toxic, intermediate products. nih.govenv-health.org

Research on polybrominated diphenyl ethers (PBDEs) has shown that the rate of photodegradation generally increases with the number of bromine atoms on the aromatic ring. nih.govnih.govplos.org For instance, the photolytic disappearance rate constant for PBDEs was found to increase exponentially with a higher degree of bromination when exposed to sunlight in hexane. nih.gov This suggests that more highly brominated compounds are more susceptible to initial photolytic attack.

The position of the bromine atom on the aromatic ring also influences its susceptibility to cleavage. For lower-brominated PBDEs (with eight or fewer bromine atoms), the observed vulnerability to photolytic debromination follows the order: meta ≥ ortho > para. nih.gov However, for more heavily brominated congeners, no significant difference in debromination preference among the positions was observed. nih.gov Studies on other brominated flame retardants have also highlighted that the C-Br bond at the ortho position is often the most susceptible to elongation and cleavage upon photoexcitation. ua.es

Photodegradation reactions of brominated aromatics typically follow pseudo-first-order kinetics. plos.orgnih.gov The half-lives of these compounds can vary significantly depending on the specific compound and environmental conditions. For example, under simulated sunlight, the half-life of the novel BFR 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) was determined to be 42.3 hours. nih.gov In contrast, some nona-BDE congeners degrade much faster, with half-lives ranging from approximately 4 to 13 minutes under natural sunlight in solvent.

Table 1: Photolysis Kinetics of Selected Brominated Aromatic Compounds This table presents data on related brominated compounds to infer the potential behavior of 1-Bromo-2-(3-bromopropyl)benzene.

| Compound | Conditions | Rate Constant (k) | Half-life (t½) | Reference |

|---|---|---|---|---|

| BDE-47 (Tetrabromodiphenyl ether) | Aqueous, λ > 290 nm | 9.65 × 10⁻³ min⁻¹ | 71.8 min | plos.org |

| BDE-153 (Hexabromodiphenyl ether) | Aqueous, λ > 290 nm | - | 27.9 min | plos.org |

| BDE-154 (Hexabromodiphenyl ether) | Aqueous, λ > 290 nm | - | 28.5 min | plos.org |

| BTBPE (1,2-bis(2,4,6-tribromophenoxy)ethane) | Aqueous, UV irradiation | 0.0120 min⁻¹ | - | bohrium.com |

| TTBP-TAZ | Simulated sunlight, ACN:MeOH:THF | 0.0163 h⁻¹ | 42.3 h | nih.gov |

Influence of Solvent and Wavelength on Photodegradation Rates

The rate and efficiency of photodegradation are significantly affected by the surrounding solvent and the wavelength of the incident light. Halogenated aromatic compounds primarily absorb light in the UV region of the spectrum. ua.es

Wavelength: Studies on novel BFRs such as hexabromobenzene (B166198) (HBB) and pentabromoethylbenzene (PBEB) have demonstrated a strong dependence of degradation rates on the irradiation wavelength. The degradation rates were highest under broad-spectrum UV light (180-400 nm), significantly lower in the UVA range (334-365 nm), and slowest under visible light (400-700 nm). mdpi.com This indicates that the higher energy photons in the UV-B and UV-C ranges are most effective at initiating C-Br bond cleavage. mdpi.commdpi.com For many PBDEs, the maximum absorbance is in the UV-B range (280-315 nm), which explains the higher degradation efficiency at these wavelengths. mdpi.com

Solvent: The nature of the solvent can influence photodegradation rates through various mechanisms, including hydrogen-donating ability and polarity, which affects the stability of excited states and radical intermediates. nih.gov For several new BFRs, the degradation rates in different organic solvents followed the order: acetone (B3395972) > toluene (B28343) > n-hexane. mdpi.com Quantum chemical calculations suggest that the energy change associated with electron transfer between the solvent and the BFR molecule is a key factor in this solvent effect. mdpi.com In some cases, the solvent can directly participate in the reaction. For example, theoretical studies on decabromodiphenyl ether (BDE-209) in toluene suggest that π-π interactions between the BFR and the solvent promote the breaking of C-Br bonds. acs.org

Table 2: Effect of Solvent on Photodegradation Rate Constants of Pentabromotoluene (PBT) This table illustrates the solvent-dependent photodegradation of a related brominated aromatic compound.

| Solvent | Rate Constant (k, min⁻¹) | Reference |

|---|---|---|

| Acetone | 0.2335 | mdpi.com |

| Toluene | 0.0495 | mdpi.com |

| n-Hexane | 0.0211 | mdpi.com |

Heterogeneous Phototransformation Processes

In the environment, brominated aromatics are often adsorbed onto particulate matter (PM) in the atmosphere, soil, or sediment. Photochemical reactions occurring on these surfaces are known as heterogeneous phototransformation. copernicus.orgcopernicus.orgdoaj.org This process is a crucial atmospheric removal pathway for many organic pollutants. copernicus.orgnih.gov

Studies on halogenated polycyclic aromatic hydrocarbons (XPAHs) have shown that photoirradiation promotes their transformation on particle surfaces. copernicus.orgcopernicus.org The transformation rates are influenced by the properties of the parent compound, with brominated PAHs generally degrading faster than their chlorinated counterparts. copernicus.orgdoaj.org The process is often accelerated by the presence of reactive oxygen species (ROS), elevated temperatures, and specific humidity levels. copernicus.orgcopernicus.org For XPAHs, the primary transformation mechanism on particles involves dehalogenation followed by oxidation. copernicus.orgdoaj.org The presence of photosensitizers, such as humic substances, can also facilitate indirect photolysis.

Computational Studies on Photodegradation Pathways

Computational chemistry, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides powerful tools for elucidating the mechanisms of photodegradation. ua.esacs.orgnih.gov These studies can model the geometric and electronic properties of molecules in their ground and excited states, helping to predict reaction pathways. nih.gov

Theoretical calculations have confirmed that upon excitation from the ground state (S₀) to the first singlet excited state (S₁), the C-Br bonds in brominated aromatic compounds experience significant elongation. ua.es This bond stretching is more pronounced in highly brominated molecules, making them more susceptible to reductive debromination. ua.es The analysis of frontier molecular orbitals (HOMO and LUMO) reveals that the energy gap for bromine-substituted aromatics is lower than for their non-brominated parent compounds, requiring less energy for electronic excitation. ua.esnih.gov

Furthermore, computational models can predict the most likely sites for debromination. For several BFRs, the bromine atom in the ortho position is predicted to be the most photoreactive, bearing the highest positive atomic charge in the excited state, which facilitates its departure. nih.gov DFT calculations can also explain solvent effects by modeling solute-solvent interactions and their impact on the electronic structure and excitation energies of the pollutant. acs.org For instance, calculations have shown that the presence of a toluene molecule can catalyze the photodegradation of BDE-209 through the formation of an intermolecular charge-transfer excited state. acs.org

Biodegradation Pathways of Halogenated Benzene (B151609) Derivatives

Microbial degradation offers a sustainable and environmentally friendly route for the removal of halogenated aromatic compounds. nih.gov The process can be broadly divided into aerobic and anaerobic mechanisms, each involving distinct enzymatic pathways to cleave the halogen from the aromatic ring and subsequently break the ring itself. nih.gov

Aerobic and Anaerobic Degradation Mechanisms of Aromatic Rings

Aerobic Degradation: Under aerobic conditions, bacteria utilize oxygen-dependent enzymes to degrade halogenated benzenes. nih.govmdpi.com The initial attack is typically carried out by dioxygenase enzymes, which incorporate two hydroxyl groups into the aromatic ring to form a diol intermediate, such as a chlorocatechol in the case of chlorobenzenes. nih.gov This hydroxylation step is crucial as it destabilizes the aromatic ring, making it susceptible to cleavage. Following the initial dioxygenation, the ring is opened by other dioxygenases, and the resulting aliphatic intermediates are further metabolized through central metabolic pathways. nih.govresearchgate.net For some compounds, a monooxygenase may be involved in the initial step. mdpi.com The complete degradation of some brominated flame retardants has been observed in aerobic bacterial consortia, where debromination is a key step, often involving the replacement of the bromine atom with a hydroxyl group. researchgate.net

Anaerobic Degradation: In anaerobic environments, such as sediments and certain contaminated groundwaters, a different mechanism known as reductive dehalogenation (or organohalide respiration) is prevalent. nih.govufz.de In this process, the halogenated compound is used as an electron acceptor, and the halogen substituent is replaced by a hydrogen atom. nih.gov This reaction is catalyzed by reductive dehalogenase enzymes, often containing a vitamin B12 cofactor. acs.org

Reductive dehalogenation is particularly effective for highly halogenated compounds. For example, hexachlorobenzene (B1673134) and hexabromobenzene can be sequentially dehalogenated to less-halogenated benzenes. nih.gov Specific microbial groups, such as Dehalococcoides mccartyi, are known to be key players in the reductive dehalogenation of a wide range of aromatic compounds, including brominated ones like tetrabromobisphenol A (TBBPA). acs.org While highly halogenated aromatics are readily dehalogenated, the process often becomes slower or stalls as the number of halogens decreases. env-health.org The complete mineralization of benzene under anaerobic conditions has been reported, often proceeding through initial activation steps like methylation, carboxylation, or hydroxylation before ring cleavage.

Microbial Involvement and Metabolic Routes

The environmental transformation of "this compound" is primarily driven by microbial activity, where bacteria and fungi employ a range of metabolic strategies to break down this xenobiotic compound. Although specific studies on "this compound" are not extensively documented, the metabolic routes can be inferred from research on structurally similar brominated aromatic and alkyl halide compounds. Microorganisms have evolved diverse enzymatic systems to metabolize such molecules, often involving initial attack on either the aromatic ring or the alkyl side chain.

Under anaerobic conditions, a key metabolic route for the degradation of brominated aromatic compounds is reductive dehalogenation . This process is a form of anaerobic respiration where certain bacteria utilize the halogenated compound as a terminal electron acceptor. Genera such as Desulfomonile and Desulfitobacterium are known to mediate the reductive removal of halogens from aryl halides. In this process, the bromine atom on the benzene ring of "this compound" would be replaced by a hydrogen atom, a critical initial step that reduces the compound's toxicity and prepares it for subsequent degradation.

In aerobic environments, the metabolic pathways are more diverse and typically involve oxidative mechanisms . Both bacteria and fungi are capable of degrading brominated aromatics through the action of oxygenase enzymes.

Bacterial Degradation (Aerobic):

Bacteria often initiate the degradation of aromatic compounds by incorporating one or two atoms of oxygen into the aromatic ring, catalyzed by monooxygenases or dioxygenases. For instance, toluene dioxygenase, found in strains of Pseudomonas putida, has been shown to oxidize bromobenzene, suggesting a similar initial attack on the brominated benzene ring of "this compound". This would result in the formation of a dihydroxylated intermediate.

Simultaneously, bacteria can target the alkyl side chain. The terminal methyl group of an alkyl side chain can be oxidized to a carboxylic acid, which then undergoes β-oxidation, progressively shortening the chain. nih.govnih.gov Furthermore, bacteria possess haloalkane dehalogenases , enzymes that specifically cleave carbon-halogen bonds in alkyl chains. mdpi.com This enzymatic action could remove the bromine from the propyl group of "this compound".

Fungal Degradation (Aerobic):

Fungi, particularly white-rot fungi like Trametes versicolor and Phanerochaete chrysosporium, are well-known for their ability to degrade a wide array of persistent organic pollutants, including brominated compounds. plos.orgunl.pt Their degradative power stems from non-specific, extracellular lignin-modifying enzymes such as lignin (B12514952) peroxidases, manganese peroxidases, and laccases. These enzymes generate highly reactive radicals that can oxidize the aromatic ring of "this compound". Additionally, fungi utilize intracellular cytochrome P450 monooxygenases, which can hydroxylate both the aromatic ring and the alkyl side chain of alkyl-substituted aromatics. plos.org

The degradation of "this compound" likely proceeds through a combination of these pathways, potentially involving a consortium of different microbial species that act synergistically.

Transformation Products and Intermediates from Biotic Degradation

The biotic degradation of "this compound" is expected to generate a series of transformation products and intermediates as the parent molecule is progressively broken down. The nature of these products depends on the specific metabolic pathways utilized by the active microorganisms.

Initial Transformation Products:

Based on known microbial degradation mechanisms for related compounds, the initial transformation products of "this compound" would likely include:

Attack on the Aromatic Ring:

Reductive Dehalogenation (Anaerobic): The primary product would be 2-(3-bromopropyl)benzene , resulting from the removal of the bromine atom from the aromatic ring.

Dioxygenase Attack (Aerobic): This would lead to the formation of catecholic intermediates, such as 3-bromo-cis-1,2-dihydroxy-cyclohexa-3,5-diene derivatives, which are common products of dioxygenase activity on substituted benzenes. oup.com Subsequent rearomatization would yield substituted catechols.

Attack on the Alkyl Side Chain:

Hydrolytic Dehalogenation (Aerobic): The action of haloalkane dehalogenases would replace the bromine on the propyl chain with a hydroxyl group, yielding 1-bromo-2-(3-hydroxypropyl)benzene .

Terminal Oxidation (Aerobic): Oxidation of the terminal carbon of the propyl group would lead to the formation of 3-(2-bromophenyl)propanoic acid .

Subsequent Intermediates:

These initial products would undergo further microbial transformation. For example:

Catecholic intermediates are substrates for ring-cleavage dioxygenases, which break open the aromatic ring to form aliphatic acids that can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle.

3-(2-bromophenyl)propanoic acid can be further shortened through β-oxidation, leading to the formation of brominated benzoic acid derivatives.

Intermediates that have been dehalogenated at the alkyl chain but still retain the aromatic bromine, such as 1-bromo-2-(3-hydroxypropyl)benzene , could then be subject to attack on the aromatic ring as described above.

The following table summarizes the potential transformation products and the microbial processes leading to their formation.

| Parent Compound | Microbial Process | Key Enzyme(s) | Potential Transformation Product/Intermediate |

| This compound | Anaerobic Reductive Dehalogenation | Reductive Dehalogenase | 2-(3-bromopropyl)benzene |

| This compound | Aerobic Dioxygenation | Aromatic Dioxygenase | 3-Bromo-substituted catechol |

| This compound | Aerobic Hydrolytic Dehalogenation | Haloalkane Dehalogenase | 1-Bromo-2-(3-hydroxypropyl)benzene |

| This compound | Aerobic Side-Chain Oxidation | Monooxygenase, Dehydrogenase | 3-(2-Bromophenyl)propanoic acid |

| 3-Bromo-substituted catechol | Aerobic Ring Cleavage | Ring-Cleavage Dioxygenase | Aliphatic acids |

| 3-(2-Bromophenyl)propanoic acid | Aerobic β-oxidation | Acyl-CoA Synthetase, etc. | Brominated benzoic acid derivatives |

Ultimately, complete mineralization of "this compound" would result in the formation of carbon dioxide, water, and bromide ions. However, under certain environmental conditions, the degradation may be incomplete, leading to the accumulation of some of the more persistent intermediates.

Future Directions and Emerging Research Avenues for 1 Bromo 2 3 Bromopropyl Benzene

Exploration of Novel Catalytic Systems for Functionalization

The selective functionalization of the two different carbon-bromine bonds in 1-bromo-2-(3-bromopropyl)benzene is a key area for future research. While traditional palladium-catalyzed cross-coupling reactions are well-established for aryl bromides, emerging research focuses on developing more efficient, versatile, and sustainable catalytic systems.

Future investigations are likely to center on dual-catalytic systems that can orchestrate reactions between two different electrophiles, such as the aryl and alkyl bromide functionalities within the same molecule. For instance, a recently developed system using a combination of a nickel (Ni) catalyst and a cobalt (Co) co-catalyst has shown great promise for cross-electrophile coupling reactions. semanticscholar.org This system is notable for its wide functional group tolerance and its ability to couple a diverse range of aryl and alkyl halides under similar reaction conditions. semanticscholar.org Mechanistic studies suggest that the Ni catalyst primarily activates the aryl halide, while the Co catalyst activates the alkyl electrophile, allowing for controlled bond formation. semanticscholar.org

Another promising avenue is the use of cobalt-complexes for the borylation of unactivated alkyl halides, including chlorides and bromides. sci-hub.se This protocol represents a significant advance in cobalt-mediated cross-coupling and could be adapted for the selective functionalization of the bromopropyl chain of this compound, providing a route to alkyl boronic esters which are themselves versatile synthetic intermediates. sci-hub.se The development of organophosphorus-based organocatalysts for reductive C-N cross-coupling also presents new possibilities for creating azaheterocycles from ortho-functionalized precursors. researchgate.net

The table below summarizes emerging catalytic systems applicable to the functionalization of substrates like this compound.

| Catalytic System | Reaction Type | Key Features | Potential Application for this compound |

| Ni/Co Dual Catalyst | Cross-Electrophile Coupling | Couples aryl and alkyl halides; high functional group tolerance. semanticscholar.org | Intramolecular cyclization or intermolecular coupling involving both bromide sites. |

| Cobalt/ICy Complex | Borylation of Alkyl Halides | Effective for unactivated alkyl bromides and chlorides. sci-hub.se | Selective borylation of the 3-bromopropyl chain. |

| Organophosphorus Oxide | Reductive C-N Cross-Coupling | Metal-free synthesis of N-aryl and N-alkyl azaheterocycles. researchgate.net | Synthesis of heterocyclic structures via functionalization of the aryl bromide. |

| Fe-Doped Nanoparticles | Reductive Couplings | Sustainable catalysis in aqueous micellar conditions. escholarship.org | Green chemistry approaches to coupling reactions. |

Advanced Applications in Supramolecular Chemistry and Nanomaterials

The rigid geometry of the benzene (B151609) core combined with the flexible, reactive propyl chain makes this compound an intriguing candidate for constructing complex supramolecular assemblies and functional nanomaterials.

Hexasubstituted benzenes, often synthesized through cycloaddition reactions of alkynes, are recognized as valuable platforms for creating functional materials used in liquid crystals, molecular rotors, and organic electronics. researchgate.net this compound could serve as a starting material for creating di-substituted alkyne monomers, which can then be used in [2+2+2] co-trimerization reactions to form highly substituted hexaarylbenzenes with tailored properties. researchgate.net

In nanomaterials science, the ability to functionalize surfaces with specific organic molecules is crucial. The bromopropyl group of the title compound can be used to graft the molecule onto silica (B1680970) surfaces, such as mesoporous SBA15 or MCM41. researchgate.net Subsequent substitution reactions on the remaining aryl bromide can then be used to introduce further functionality. Studies using diamine probes have shown that the spacing of such grafted bromopropyl groups can be precisely estimated, which is critical for controlling the properties of the final material. researchgate.net Future work could explore the creation of novel stationary phases for chromatography or heterogeneous catalysts by anchoring catalytic moieties to the aryl ring after surface grafting.

Furthermore, the compound can be a precursor in the synthesis of star-like polymers and other complex polymer architectures through methods like atom-transfer radical polymerization (ATRP). vulcanchem.com

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The complexity of orchestrating selective reactions on a bifunctional molecule like this compound makes it an ideal subject for the application of artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing organic chemistry by enabling the prediction of reaction outcomes and the design of novel synthetic pathways. bohrium.comresearchgate.net

A key challenge in synthesizing products from this compound is controlling the regioselectivity of reactions. ML models can be trained on vast datasets of chemical reactions to predict the major product of a reaction under specific conditions. bohrium.com For example, a model could be developed to predict whether a given reagent will react at the aryl bromide, the alkyl bromide, or both. This is often achieved through a two-step process where generalized reaction templates generate possible products, and an ML model then ranks these candidates to identify the most likely major product. bohrium.com

AI can also assist in retrosynthetic analysis, identifying potential synthetic routes to complex target molecules that might incorporate this compound as a key building block. researchgate.net As these technologies mature, they will become indispensable for designing efficient and high-yielding syntheses, reducing the need for extensive empirical screening of reaction conditions and accelerating the discovery of new molecules. researchgate.net

| AI/ML Application | Description | Relevance to this compound |

| Forward Reaction Prediction | Predicts the major product(s) of a chemical reaction given the reactants and conditions. bohrium.com | Helps in selecting reagents for selective functionalization of either the aryl or alkyl bromide. |

| Retrosynthetic Analysis | Proposes synthetic pathways for a target molecule by working backward from the product. researchgate.net | Can identify novel uses for the compound as a building block in complex syntheses. |

| Yield Prediction | Estimates the potential yield of a reaction, aiding in the optimization of synthetic routes. bohrium.com | Allows for the in silico screening of conditions to maximize the yield of desired products. |

| Mechanism Uncovering | Helps to elucidate the underlying mechanisms of complex reactions. | Can provide insights into the factors controlling selectivity in reactions involving the compound. |

Development of Targeted Synthesis for Complex Natural Products and Bioactive Molecules

The structural motif offered by this compound is valuable for the synthesis of complex organic molecules, including those with potential biological activity. The ortho-disposed reactive handles allow for the construction of fused ring systems that are common in natural products and pharmaceuticals.

One emerging area is the synthesis of diazepine-class scaffolds, which are found in various pharmaceuticals. researchgate.net Research has demonstrated a synthetic route where this compound is used in a palladium-catalyzed intramolecular C-C bond formation to create a seven-membered ring fused to the benzene ring. researchgate.net This core structure can then be further elaborated to produce complex diazepine (B8756704) derivatives. researchgate.net

Diversity-oriented synthesis (DOS) is an approach aimed at creating structurally diverse molecular libraries for biological screening. researchgate.net this compound is an excellent starting point for DOS, as its two distinct reactive sites can be functionalized in various combinations and sequences to rapidly generate a wide array of different molecular frameworks. Future research will likely leverage this potential to build libraries of novel compounds for screening against various biological targets, from enzymes to receptors.

In-depth Mechanistic Studies of Degradation Pathways under Environmental Conditions

As with any synthetic chemical, understanding the environmental fate of this compound and related brominated aromatic compounds is crucial. These compounds can enter the environment, and their persistence and degradation pathways determine their long-term impact. unit.no

Research into the environmental degradation of brominated compounds often focuses on processes like biodegradation, photolysis, and hydrolysis. epa.gov While benzene itself can be degraded by microorganisms under both aerobic and anaerobic conditions, the presence of bromine atoms can significantly alter a molecule's susceptibility to microbial attack. nih.gov Future studies should investigate the microbial degradation of this compound. This would involve isolating microbial consortia from contaminated sites and identifying the specific strains capable of metabolizing the compound. mdpi.com Isotope analysis could be a powerful tool to elucidate the degradation mechanism, determining whether the initial attack occurs on the aromatic ring or the alkyl chain. mdpi.com

Photolysis, or degradation by sunlight, is another important environmental pathway. epa.gov The carbon-bromine bond can be susceptible to cleavage by UV radiation. Mechanistic studies will be needed to determine the photolytic half-life of this compound in aqueous environments and to identify the resulting degradation products. Understanding these pathways is essential for assessing the environmental persistence and potential risks associated with this class of compounds.

Q & A

Q. Methodological Optimization :

- Temperature Control : Maintain ≤40°C during bromination to minimize polybromination.

- Catalyst Selection : FeBr₃ improves regioselectivity for ortho-bromination.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >90% purity.

What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

Q. Basic Research Focus

- ¹H NMR : Expect signals for aromatic protons (δ 7.2–7.5 ppm, multiplet) and aliphatic protons (δ 1.8–2.1 ppm for CH₂Br, δ 3.4–3.6 ppm for CH₂ adjacent to benzene) .

- ¹³C NMR : Peaks at δ 120–140 ppm (aromatic carbons), δ 30–40 ppm (CH₂Br), and δ 20–25 ppm (central CH₂).

- IR Spectroscopy : C-Br stretches at ~560–650 cm⁻¹ and aromatic C-H stretches near 3000–3100 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 278 (C₉H₁₀Br₂⁺) with fragmentation patterns indicating loss of Br groups .

What safety precautions are necessary when handling this compound in laboratory settings?

Q. Basic Research Focus

- PPE : Use nitrile gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Handle in a fume hood to prevent inhalation of volatile brominated compounds.

- Waste Disposal : Collect in halogenated waste containers, as bromine residues are toxic and environmentally persistent .

How does the spatial arrangement of bromine substituents influence reactivity in cross-coupling reactions?

Advanced Research Focus

The ortho-bromine creates steric hindrance, limiting access to the reaction site, while the 3-bromopropyl chain introduces electronic effects:

- Steric Effects : Ortho-bromine reduces efficiency in Buchwald-Hartwig amination due to hindered Pd catalyst access .

- Electronic Effects : The electron-withdrawing bromine activates the benzene ring for electrophilic substitution but deactivates it for nucleophilic attacks.

Mitigation : Use bulky ligands (e.g., XPhos) to stabilize Pd catalysts in sterically crowded environments .

What computational approaches can elucidate electronic structure and reaction pathways?

Q. Advanced Research Focus

- DFT Calculations : Model transition states for bromine substitution reactions. For example, calculate activation energies for SN2 vs. radical pathways .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.

- Electrostatic Potential Maps : Identify electron-deficient regions (near bromine) for predicting regioselectivity in further functionalization .

How can researchers resolve contradictions in reported reaction outcomes for Pd-catalyzed aminations?

Advanced Research Focus

Discrepancies may arise from:

- Catalyst Poisoning : Trace impurities (e.g., moisture) deactivate Pd. Use rigorous drying of solvents and substrates.

- Ligand Effects : Test phosphine (e.g., PPh₃) vs. N-heterocyclic carbene (NHC) ligands to optimize turnover .

- Kinetic Profiling : Conduct time-resolved studies to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination).

What role does this compound play in synthesizing complex heterocycles?

Advanced Research Focus

The compound serves as a di-electrophile in cyclization reactions:

- Example : React with amines to form indole derivatives via intramolecular C-N coupling.

- Optimization : Use CuI/1,10-phenanthroline as a catalyst system in DMSO at 100°C for 12 hours .

How can substituent effects be analyzed to predict biological activity?

Q. Advanced Research Focus

- QSAR Modeling : Correlate logP (lipophilicity) and Hammett σ values (electronic effects) with cytotoxicity data from analogs .

- Enzyme Docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes, highlighting interactions with bromine and alkyl chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.